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Application Notes and Protocols for Dota 2 Replay Data Parsing and Analysis

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the parsing and analysis of **Dota** 2 replay files. The methodologies outlined below are designed to be analogous to experimental research, enabling the quantitative analysis of player behavior, team dynamics, and strategic efficacy. The protocols are presented in a manner that is accessible to researchers and scientists, drawing parallels between in-game events and experimental variables.

Introduction to Dota 2 Replays as a Data Source

Dota 2, a popular multiplayer online battle arena (MOBA) game, generates detailed replay files for each match. These files are not video recordings but rather logs of all actions and events that occurred during the game. This rich dataset provides a unique opportunity for observational research in a complex, competitive environment. Each replay file (.dem) contains a wealth of information that can be programmatically extracted and analyzed.[1]

Analogous Research Fields: The analysis of **Dota** 2 replays can be analogized to various research fields. For instance, studying player reaction times and decision-making under pressure is akin to cognitive psychology experiments. Analyzing team coordination and communication mirrors studies in organizational behavior and team dynamics. Furthermore, the strategic evolution within the game's "meta" can be studied with methodologies similar to those used in epidemiology and population dynamics.



Data Parsing: Extracting Raw Data from Replay Files

The first step in any analysis is to extract the raw data from the compressed and proprietary .dem replay file format. Several open-source parsing libraries have been developed by the community for this purpose, each with its own strengths and supported programming languages.

Available Parsing Libraries:

| Library Name | Language | Key Features |
|--------------|-----------------|-------------------------------------------------------------------------------------------------------------------------------------------------------|
| Clarity | Java | High performance, actively maintained, and widely used in the community. |
| Manta | Go | Developed by Dotabuff, a major Dota 2 statistics website, it is a low-level parser for Source 2 replays.[2] |
| Smoke | Python (Cython) | Offers a balance of performance and ease of use within the Python ecosystem, allowing for selective parsing of data to improve speed.[3] |
| Alice | C++ | A high-performance parser that provides access to a wide range of replay data, including entities, modifiers, and game events.[4] |
| Rapier | JavaScript | Suitable for in-browser applications and server-side analysis with Node.js, though with potentially lower performance compared to other libraries.[5] |



Protocol 1: General Replay Parsing Workflow

This protocol outlines the fundamental steps for parsing a **Dota** 2 replay file using a chosen library.

Objective: To extract structured data from a .dem replay file.

Materials:

- A Dota 2 replay file (.dem).
- A development environment with the chosen parsing library and its dependencies installed.

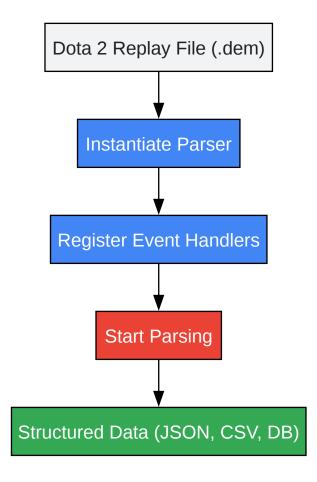
Procedure:

- Obtain Replay File: Download the desired replay file. Replays can be downloaded from within the **Dota** 2 client or via third-party services that utilize the Steam API.
- Instantiate Parser: In your chosen programming language, create an instance of the parser, providing the path to the replay file.
- Register Event Handlers: The parsing libraries typically operate on an event-driven basis.
 Register callback functions or "listeners" for the specific types of data you are interested in.
 Common event categories include:
 - Game Events: High-level events such as player kills, tower destruction, and Roshan kills.
 - Combat Log: A detailed log of all damage, healing, and status effect instances.
 - Entity Data: Information about all in-game objects, including heroes, creeps, and buildings (position, health, mana, etc.).
 - Player Actions: Granular data on player inputs, such as movement commands, ability usage, and item purchases.
- Initiate Parsing: Start the parsing process. The library will read the replay file sequentially and trigger the registered event handlers as it encounters the corresponding data.



 Data Storage: Within your event handlers, process and store the extracted data in a structured format such as JSON, CSV, or a database for subsequent analysis.

Diagram: General Replay Parsing Workflow



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Caption: A high-level overview of the **Dota** 2 replay parsing process.

Quantitative Data Presentation and Analysis

Once parsed, the replay data can be structured into tables for quantitative analysis. Below are examples of how different types of data can be organized and the analyses they enable.

Table 1: Player Performance Metrics (per player, per match)



| Metric | Description | Data Type | Example Value | Potential Analysis |
|-----------------------------------|---------------------------------------------------------------------|-----------|---------------|----------------------------------------------------------------|
| Kills | Number of enemy heroes killed. | Integer | 12 | Correlate with win/loss, player skill assessment. |
| Deaths | Number of times the player's hero died. | Integer | 5 | Analyze player risk-taking behavior and survivability. |
| Assists | Number of enemy hero kills the player contributed to. | Integer | 23 | Measure of team fight participation and contribution. |
| GPM (Gold Per Minute) | Average gold earned per minute. | Float | 650.5 | Economic performance indicator, correlation with item timings. |
| XPM (Experience Per Minute) | Average experience gained per minute. | Float | 720.3 | Leveling efficiency, correlation with ability impact. |
| Last Hits | Number of non- hero units killed to earn gold. | Integer | 350 | Farming efficiency and laning phase performance. |
| Denies | Number of allied non-hero units killed to deny enemy gold. | Integer | 20 | Laning phase dominance and resource control. |
| Hero Damage | Total damage dealt to enemy heroes. | Integer | 45000 | Combat effectiveness |



| | | | | and contribution to team fights. |
|-----------------------------|---------------------------------------------------------------------|---------|-------|--------------------------------------------------|
| Tower Damage | Total damage dealt to enemy buildings. | Integer | 8000 | Objective-based gameplay and strategic focus. |
| APM (Actions Per Minute) | Number of player actions (clicks, key presses) per minute. | Float | 250.0 | Measure of mechanical skill and player activity. |

Protocol 2: Combat Log Analysis for Engagement Profiling

This protocol details a method for analyzing the combat log to create a profile of player engagements.

Objective: To quantify the characteristics of combat engagements for a specific player or team.

Materials:

- · Parsed combat log data from a replay file.
- A data analysis environment (e.g., Python with pandas).

Procedure:

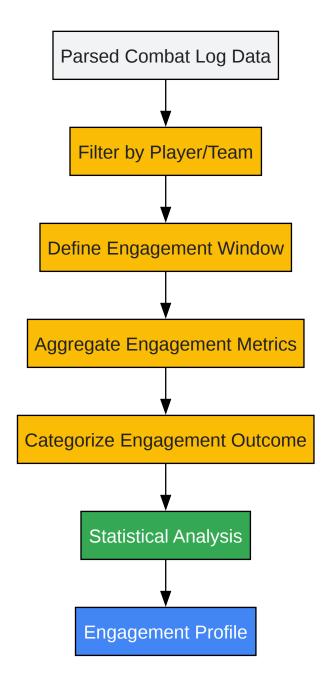
- Filter Combat Log: Isolate all combat log entries related to the player(s) of interest.
- Define Engagement Window: Establish a time-based window to define a single combat engagement (e.g., a 10-second period with continuous combat events).
- Aggregate Engagement Data: For each engagement window, calculate the following metrics:
 - Total damage dealt.
 - Total damage received.



- Number of abilities used.
- Number of different enemy heroes engaged.
- Duration of the engagement.
- Categorize Engagements: Classify engagements based on their outcome (e.g., kill, death, assist, disengagement).
- Statistical Analysis: Perform statistical analysis on the aggregated engagement data to identify patterns in player behavior. For example, compare the average damage dealt in engagements that result in a kill versus those that result in a death.

Diagram: Combat Log Analysis Workflow





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Caption: Workflow for creating a player engagement profile from combat log data.

Advanced Analysis Techniques

Beyond basic performance metrics, **Dota** 2 replay data can be used for more advanced analyses, including machine learning applications.

Machine Learning for Outcome Prediction







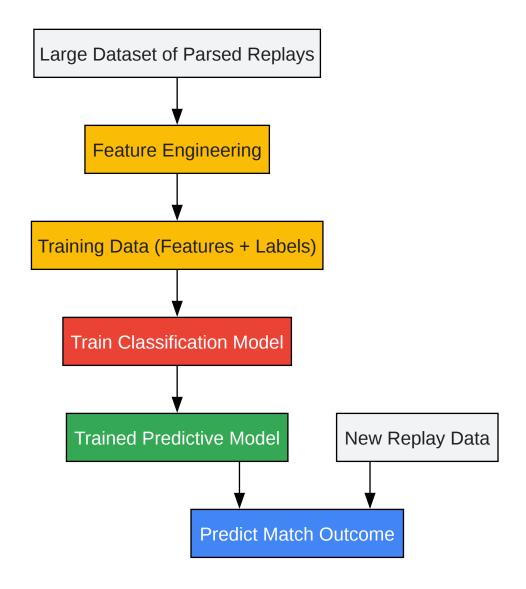
By aggregating data from a large number of replays, it is possible to train machine learning models to predict match outcomes based on various in-game features. This can be framed as a classification problem where the model predicts which team will win.[6]

Potential Features for a Predictive Model:

- Team Composition: The specific combination of heroes on each team.
- Early Game Performance: Metrics such as gold and experience differentials at specific time points (e.g., 5, 10, and 15 minutes).
- Objective Control: The number of towers, barracks, and Roshan kills for each team.
- Player Skill Metrics: Aggregated performance metrics of the individual players on each team.

Diagram: Machine Learning Model Training Pipeline





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Caption: A simplified pipeline for training a machine learning model to predict **Dota** 2 match outcomes.

Conclusion

Dota 2 replay data offers a rich and complex dataset for researchers across various disciplines. By employing the parsing libraries and analytical protocols outlined in these application notes, it is possible to conduct rigorous quantitative research into player behavior, team dynamics, and strategic decision-making. The structured nature of the data, combined with the controlled environment of the game, provides a powerful platform for generating and testing hypotheses about complex human and system interactions.



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